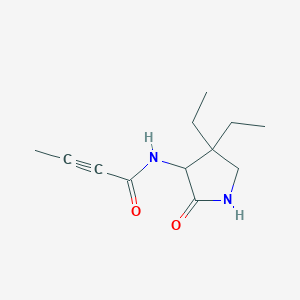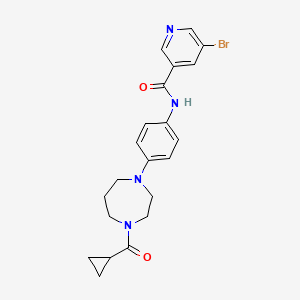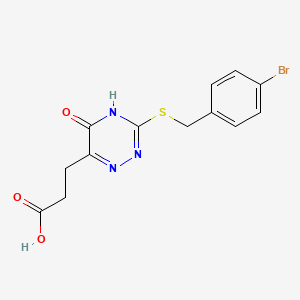
N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as DEOPB and has a molecular formula of C13H19NO2. DEOPB is a yellow crystalline solid that is soluble in organic solvents and is stable under normal conditions.
Mecanismo De Acción
The mechanism of action of DEOPB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DEOPB has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
DEOPB has been shown to have a range of biochemical and physiological effects. In animal studies, DEOPB has been found to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. DEOPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEOPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal conditions. Additionally, DEOPB has a wide range of biological activities, making it a useful compound for studying various disease states. However, DEOPB also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DEOPB. One area of interest is the development of DEOPB-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DEOPB and its potential side effects. Finally, research on the synthesis of DEOPB and its derivatives may lead to the development of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of DEOPB involves the reaction of 4,4-diethylpyrrolidin-2-one with propargyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DEOPB.
Aplicaciones Científicas De Investigación
DEOPB has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. DEOPB has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Furthermore, DEOPB has been shown to have potential as a neuroprotective agent and a modulator of the immune system.
Propiedades
IUPAC Name |
N-(4,4-diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-7-9(15)14-10-11(16)13-8-12(10,5-2)6-3/h10H,5-6,8H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBHIIGVKUIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)C1NC(=O)C#CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)



![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)




![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)